molecular formula C9H8Cl2O2 B2641436 3-(2,5-Dichlorophenyl)propanoic acid CAS No. 68034-76-4

3-(2,5-Dichlorophenyl)propanoic acid

Cat. No. B2641436
CAS RN: 68034-76-4
M. Wt: 219.06
InChI Key: NPCALKBOEAOXNJ-UHFFFAOYSA-N
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Description

“3-(2,5-Dichlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8Cl2O2. It appears as a solid and has a CAS number of 68034-76-4 .


Molecular Structure Analysis

The molecular structure of “3-(2,5-Dichlorophenyl)propanoic acid” can be represented by the SMILES string OC(=O)CCc1cc(Cl)ccc1Cl . The InChI representation is 1S/C9H8Cl2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) . The molecular weight of the compound is 219.06 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,5-Dichlorophenyl)propanoic acid” include its appearance as a solid . Its molecular weight is 219.06 g/mol . The compound has a complex structure, with a topological polar surface area of 37.3 Ų .

Scientific Research Applications

Synthesis and Characterization

  • 3-(2,5-Dichlorophenyl)propanoic acid has been utilized in the synthesis of various compounds. For instance, it has been used in the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate through condensation, chlorination, and esterification reactions. This compound was structurally characterized using IR, 1H NMR, and X-ray diffractions (Yan Shuang-hu, 2014).

Reactivity and Compound Formation

  • Research has shown that derivatives of 3-(2,5-Dichlorophenyl)propanoic acid exhibit unique reactivity. For example, 3-(Trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to form various compounds, demonstrating the reactivity of the β-carboxylic functional group in such compounds (Z. Qiang et al., 2010).

Environmental Degradation Studies

  • In environmental science, derivatives of this acid have been identified as transient products during the degradation of certain chemicals. For example, in the study of advanced oxidation processes for wastewater treatment, derivatives like 2,4-dichlorophenyl formate have been identified (Yunfu. Sun & J. Pignatello, 1993).

Photodegradation Research

  • 3-(2,5-Dichlorophenyl)propanoic acid and its derivatives have been studied for their photochemical behavior. Investigations into the photodegradation of such compounds have revealed the formation of various photoproducts, contributing to our understanding of environmental degradation pathways (L. Meunier et al., 2002).

Biological Applications

  • Studies on the biological properties of derivatives of 3-(2,5-Dichlorophenyl)propanoic acid have been conducted. For instance, certain derivatives have shown promising antiproliferative properties against various human cancer cell lines, indicating potential therapeutic applications (N. Pantelić et al., 2021).

Antimicrobial and Antifungal Properties

  • Some derivatives of 3-(2,5-Dichlorophenyl)propanoic acid have been evaluated for their antimicrobial and antifungal properties. These studies are crucial for identifying new compounds with potential applications in medicine and agriculture (V. Buchta et al., 2004).

Safety and Hazards

The safety data sheet for “3-(2,5-Dichlorophenyl)propanoic acid” indicates that it is classified as a flammable liquid and vapor, and it may be corrosive to metals. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(2,5-dichlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCALKBOEAOXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68034-76-4
Record name 68034-76-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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